molecular formula C11H15N5 B6968284 N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-pyridin-4-ylmethanamine

N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-pyridin-4-ylmethanamine

Cat. No.: B6968284
M. Wt: 217.27 g/mol
InChI Key: IXFDXOXVORCGOR-UHFFFAOYSA-N
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Description

N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-pyridin-4-ylmethanamine is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a pyridine ring, and a methylamine group

Properties

IUPAC Name

N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-pyridin-4-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c1-15(7-10-3-5-12-6-4-10)8-11-9-16(2)14-13-11/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFDXOXVORCGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)CN(C)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-pyridin-4-ylmethanamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized using a “click chemistry” approach, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate leaving group.

    Methylation: The final step involves the methylation of the amine group using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-pyridin-4-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole or pyridine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and appropriate solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-pyridin-4-ylmethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-pyridin-4-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[(1-methyltriazol-4-yl)methyl]-2-pyridin-4-ylethanamine
  • N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1,3-thiazol-2-ylmethanamine

Uniqueness

N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-pyridin-4-ylmethanamine is unique due to its specific combination of a triazole ring, a pyridine ring, and a methylamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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